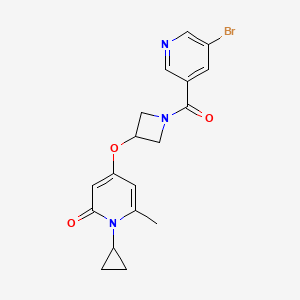
2-(4-Bromo-1,3-thiazol-2-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(4-Bromo-1,3-thiazol-2-yl)pyrazine” is a compound with the CAS Number: 1539518-99-4 . It has a molecular weight of 242.1 . The compound is in the form of a powder .
Molecular Structure Analysis
The Inchi Code for “2-(4-Bromo-1,3-thiazol-2-yl)pyrazine” is 1S/C7H4BrN3S/c8-6-4-12-7(11-6)5-3-9-1-2-10-5/h1-4H . This indicates the presence of carbon, hydrogen, bromine, nitrogen, and sulfur atoms in the compound.Physical And Chemical Properties Analysis
“2-(4-Bromo-1,3-thiazol-2-yl)pyrazine” is a powder . The storage temperature is 4 degrees Celsius . The compound is shipped at normal temperature .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include “2-(4-Bromo-1,3-thiazol-2-yl)pyrazine”, have been found to exhibit antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, which can prevent various diseases.
Analgesic and Anti-inflammatory Properties
Compounds related to thiazole have been reported to have analgesic (pain-relieving) and anti-inflammatory effects . This makes them potential candidates for the development of new pain and inflammation management drugs .
Antimicrobial and Antifungal Applications
Thiazole derivatives have shown antimicrobial and antifungal activities . This suggests that “2-(4-Bromo-1,3-thiazol-2-yl)pyrazine” could be used in the development of new antimicrobial and antifungal agents.
Antiviral Properties
Thiazole compounds have also been found to have antiviral properties . This indicates the potential use of “2-(4-Bromo-1,3-thiazol-2-yl)pyrazine” in the development of antiviral drugs.
Use in Biological Imaging
“2-(4-Bromo-1,3-thiazol-2-yl)pyrazine” has been used as a fluorescent probe for biological imaging. This application is crucial in medical diagnostics and research.
Use in Electrochemical Sensors
This compound has been used in the development of electrochemical sensors for detecting biomolecules. Such sensors are important in various fields, including medical diagnostics and environmental monitoring.
Potential Therapeutic Agents
“2-(4-Bromo-1,3-thiazol-2-yl)pyrazine” has potential therapeutic applications for various diseases. The specific diseases it could potentially treat would depend on further research.
Synthesis of Complexes
This compound has been utilized as a ligand for the synthesis of complexes of Zn (II), Co (II), Cu (II), Ni (II) and Mn (II) . These complexes have various applications in scientific research.
Safety and Hazards
Future Directions
Thiazoles have been the subject of extensive research due to their wide range of applications . Future research could focus on the design and development of different thiazole derivatives, including “2-(4-Bromo-1,3-thiazol-2-yl)pyrazine”, for various applications such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
properties
IUPAC Name |
4-bromo-2-pyrazin-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3S/c8-6-4-12-7(11-6)5-3-9-1-2-10-5/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEIWLUXMLYHLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-1,3-thiazol-2-yl)pyrazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2488644.png)

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2488646.png)



![(1E,4E)-1-[3-(4-tert-butylphenoxy)phenyl]-5-(dimethylamino)penta-1,4-dien-3-one](/img/structure/B2488653.png)

![5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2488656.png)


![4-[[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B2488660.png)
